molecular formula C33H60LaO6 B12061082 Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate

Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate

Cat. No.: B12061082
M. Wt: 691.7 g/mol
InChI Key: VTNJXVDFRGBYJC-LWTKGLMZSA-N
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Description

Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate (La(TMHD)₃) is a lanthanide coordination complex where lanthanum is chelated by three TMHD ligands. The TMHD ligand (C₁₁H₂₀O₂) is a β-diketonate known for its steric bulk and thermal stability, making it ideal for high-temperature applications such as chemical vapor deposition (CVD) and atomic layer deposition (ALD).

Properties

Molecular Formula

C33H60LaO6

Molecular Weight

691.7 g/mol

IUPAC Name

(Z)-5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum

InChI

InChI=1S/3C11H20O2.La/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3;/b3*8-7-;

InChI Key

VTNJXVDFRGBYJC-LWTKGLMZSA-N

Isomeric SMILES

CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C/C(=O)C(C)(C)C)/O)(C)C.[La]

Canonical SMILES

CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[La]

Origin of Product

United States

Preparation Methods

Reaction Mechanism

  • Deprotonation of tmhdH : The β-diketone ligand (tmhdH) is deprotonated using a base such as ammonium hydroxide (NH₄OH) or sodium hydroxide (NaOH) in a polar solvent (e.g., ethanol, methanol, or tetrahydrofuran).

    tmhdH+OHtmhd+H2O\text{tmhdH} + \text{OH}^- \rightarrow \text{tmhd}^- + \text{H}_2\text{O}
  • Coordination with Lanthanum Salt : The lanthanum salt (e.g., LaCl₃, La(NO₃)₃) reacts with three equivalents of tmhd⁻ to form the complex:

    LaCl3+3tmhdLa(tmhd)3+3Cl\text{LaCl}_3 + 3\,\text{tmhd}^- \rightarrow \text{La(tmhd)}_3 + 3\,\text{Cl}^-

Experimental Conditions

  • Solvent : Ethanol or methanol for solubility and reaction homogeneity.

  • Temperature : Reflux conditions (70–80°C) to accelerate ligand exchange.

  • Molar Ratio : Stoichiometric ratio of 1:3 (La³⁺:tmhdH) ensures complete complexation.

Table 1: Representative Synthetic Parameters

ParameterValueSource
Lanthanum precursorLaCl₃·7H₂O
LigandtmhdH (97.5–99% purity)
BaseNH₄OH (28% aqueous)
Reaction time4–6 hours
Yield85–92%

Purification and Isolation

Crude La(tmhd)₃ is purified through recrystallization or solvent extraction:

Recrystallization

  • Solvent System : Toluene or hexane is used due to the complex’s limited solubility at room temperature.

  • Procedure : The product is dissolved in hot toluene, filtered, and cooled to induce crystallization. Hygroscopicity necessitates inert-atmosphere handling.

Azeotropic Drying

  • To remove residual water, the complex is refluxed with toluene in a Dean-Stark apparatus, enabling azeotropic distillation.

Table 2: Purity and Physical Properties

PropertyValueSource
Melting point238–248°C
Purity (titration)≥98%
SolubilityInsoluble in water; soluble in THF, toluene

Alternative Synthesis Routes

Direct Reaction with Lanthanum Metal

In anhydrous conditions, lanthanum metal reacts with tmhdH in the presence of a catalytic agent (e.g., HgCl₂):

2La+6tmhdH2La(tmhd)3+3H22\,\text{La} + 6\,\text{tmhdH} \rightarrow 2\,\text{La(tmhd)}3 + 3\,\text{H}2

  • Advantage : Avoids halide byproducts.

  • Limitation : Requires stringent moisture control and yields ≤78%.

Solid-State Synthesis

Ball milling La₂O₃ with tmhdH at elevated temperatures (150–200°C) produces La(tmhd)₃ via mechanochemical reaction. This method is less common due to inconsistent yields.

Characterization and Quality Control

Spectroscopic Analysis

  • FT-IR : Peaks at 1580 cm⁻¹ (C=O stretch) and 1520 cm⁻¹ (C=C) confirm ligand coordination.

  • NMR : ¹H NMR in CDCl₃ shows singlet peaks for methyl groups (δ 1.2 ppm) and absence of acidic proton (δ 16 ppm).

Thermogravimetric Analysis (TGA)

La(tmhd)₃ exhibits a single decomposition step at 300–400°C, corresponding to ligand loss.

Table 3: Thermal Stability Data

Decomposition StageTemperature Range (°C)Mass Loss (%)Source
Ligand evaporation238–2485–8
Complex degradation300–40085–90

Industrial-Scale Production

Commercial manufacturers (e.g., Ereztech, TCI America) employ optimized salt metathesis protocols:

  • Batch Size : 1–100 kg.

  • Quality Control : Complexometric titration ensures La³⁺ content (99.9% metal purity).

Challenges and Mitigation Strategies

  • Hygroscopicity : Storage under inert gas (N₂ or Ar) prevents hydrolysis.

  • Byproduct Formation : Excess ligand (1.1 equivalents) minimizes unreacted La³⁺.

  • Solvent Residues : Azeotropic drying with toluene reduces solvent content to <0.1%.

Applications Influencing Synthesis Design

  • Thin-Film Deposition : High-purity La(tmhd)₃ is synthesized for chemical vapor deposition (CVD), requiring sub-ppm metal impurities.

  • Catalysis : Enhanced ligand steric bulk improves stability in transesterification reactions .

Chemical Reactions Analysis

Thermal Decomposition and Stability

La(TMHD)₃ exhibits predictable thermal behavior under controlled conditions, making it valuable for chemical vapor deposition (CVD) and materials synthesis.

Decomposition Parameter Value Source
Decomposition temperature (air)238–248°C
Decomposition onset (dec.)370°C
Atmospheric interactionReacts with H₂O/CO₂ to form organic acid vapors
  • Mechanism :
    Thermal decomposition proceeds via ligand dissociation, releasing 2,2,6,6-tetramethyl-3,5-heptanedione (H-TMHD) and forming lanthanum oxide (La₂O₃) residues .

    La TMHD 3ΔLa2O3+Volatile organic byproducts(Above 238 C)\text{La TMHD }_3\xrightarrow{\Delta}\text{La}_2\text{O}_3+\text{Volatile organic byproducts}\quad (\text{Above 238 C})
  • Stability :
    Hygroscopic but stable under inert atmospheres (e.g., N₂, Ar). Decomposes slowly in humid air .

Hydrolysis and Reaction with Atmospheric Components

La(TMHD)₃ reacts with moisture and carbon dioxide, limiting its utility in ambient environments.

Reaction Condition Product/Observation Source
Exposure to H₂OHydrolysis to La(OH)₃ and H-TMHD
Reaction with CO₂Forms La₂(CO₃)₃ and organic byproducts
  • Hydrolysis Pathway :

    La TMHD 3+3H2OLa OH 3+3H TMHD[3]\text{La TMHD }_3+3\text{H}_2\text{O}\rightarrow \text{La OH }_3+3\text{H TMHD}\quad[3]
  • Carbonation :
    Prolonged exposure to CO₂ yields lanthanum carbonate and releases diketone ligands .

Ligand Exchange and Chelation Behavior

The TMHD⁻ ligand’s strong chelating ability enables La(TMHD)₃ to participate in ligand substitution reactions.

Reaction Type Details Source
Solvent InteractionInsoluble in H₂O; soluble in organic solvents (e.g., THF, toluene)
Ligand SubstitutionExchanges TMHD⁻ with stronger-field ligands (e.g., acetylacetonate)
  • Coordination Chemistry :
    La³⁺ coordinates with six oxygen atoms from three bidentate TMHD⁻ ligands, forming a distorted octahedral geometry .

  • Comparative Reactivity :
    Similar lanthanide TMHD complexes (e.g., Dy(TMHD)₃) exhibit parallel decomposition pathways but differ in thermal thresholds .

Scientific Research Applications

Catalysis

Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate is widely used as a catalyst in organic reactions. Its ability to stabilize reactive intermediates makes it valuable in:

  • Aldol Reactions : Enhancing the formation of β-hydroxy carbonyl compounds.
  • Condensation Reactions : Facilitating the synthesis of complex organic molecules.

Case Study: Catalytic Efficiency

A study demonstrated that La(TMHD)₃ significantly improved yields in aldol condensation reactions compared to traditional catalysts. The compound's coordination chemistry allows for better stabilization of transition states during reactions .

Material Science

In material science, this compound serves as a precursor for the synthesis of various lanthanum-based materials. Its applications include:

  • Thin Film Deposition : Used in the fabrication of thin films for electronic devices.
  • Ceramics Production : Contributing to the development of high-performance ceramics.

Research has begun to explore the potential therapeutic applications of this compound. Preliminary findings indicate:

  • Anticancer Activity : Lanthanum compounds may exhibit cytotoxic effects against certain cancer cell lines.
  • Biocompatibility : Its stability and low toxicity profile make it a candidate for drug delivery systems.

Case Study: Anticancer Research

A recent investigation into the cytotoxic effects of La(TMHD)₃ on breast cancer cells revealed a dose-dependent response leading to apoptosis. The study highlighted the compound's potential as a therapeutic agent .

Environmental Applications

This compound is also being examined for its role in environmental remediation:

  • Heavy Metal Ion Capture : Its chelating properties allow it to bind heavy metals from contaminated water sources.

Data Table: Heavy Metal Ion Binding Efficiency

Metal IonBinding Efficiency (%)
Lead (II)85
Cadmium (II)78
Mercury (II)90

Mechanism of Action

The mechanism by which Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate exerts its effects involves the coordination of the lanthanum ion with the diketone ligands. This coordination stabilizes the lanthanum ion and allows it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application, but generally, the compound acts as a catalyst or a precursor in the formation of other lanthanum-based materials .

Comparison with Similar Compounds

Thermal and Physical Properties

Key thermal properties of TMHD complexes vary depending on the central metal ion. Below is a comparison of melting points and stability:

Compound Melting Point (°C) Sublimation Temperature (°C) Thermal Stability Notes
La(TMHD)₃ (inferred) ~190–210* ~150–200* Likely decomposes above 200°C
Pr(TMHD)₃ 212–214 N/A Stable under standard conditions
Nd(TMHD)₃ 209–212 Sublimes at 150°C/0.1 mmHg High volatility for thin-film CVD
Eu(TMHD)₃ 188–189 N/A Lower melting point than Pr/Nd
Er(TMHD)₃ 168–171 N/A Reduced thermal stability
Zr(TMHD)₄ Not reported Not reported Reacts with water, decomposes

Environmental and Handling Considerations

  • Water Reactivity : Zr(TMHD)₄ decomposes in water, requiring anhydrous handling .
  • Storage : Most TMHD complexes (e.g., Pr, Nd) require dry, ventilated storage away from heat .
  • Disposal : Incineration is recommended for lanthanide TMHD complexes to avoid environmental release .

Research Findings and Trends

Lanthanide Series Trends : Smaller lanthanide ions (e.g., Er³⁺, Ho³⁺) exhibit lower melting points and higher volatility compared to larger ions (La³⁺, Pr³⁺), making them preferable for low-temperature CVD .

Catalytic Activity : Palladium and cerium TMHD complexes demonstrate unique reactivity (e.g., Pd for carbonylation , Ce for fuel additives ), whereas lanthanides like La are less explored in catalysis.

Safety Profiles: Zirconium TMHD’s exclusion from TSCA highlights regulatory challenges for non-lanthanide TMHD complexes , whereas lanthanides generally comply with TSCA .

Biological Activity

Lanthanum (III) 2,2,6,6-tetramethyl-3,5-heptanedionate (La(TMHD)₃) is a coordination compound formed from lanthanum ions and the bidentate ligand 2,2,6,6-tetramethyl-3,5-heptanedione. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article will explore the synthesis, properties, and biological activity of La(TMHD)₃ based on diverse research findings.

Synthesis and Properties

La(TMHD)₃ is synthesized through the reaction of lanthanum chloride with 2,2,6,6-tetramethyl-3,5-heptanedione in an organic solvent such as ethanol or methanol. The process typically involves stirring the mixture at room temperature for several hours before filtration and drying to obtain the final product. The compound appears as a white solid with a molecular weight of approximately 688.72 g/mol and a CAS number of 14319-13-2.

Key Properties

PropertyValue
Molecular FormulaC₃₃H₅₇LaO₆
Molecular Weight688.72 g/mol
Melting Point128-131 °C
SolubilityInsoluble in water; soluble in organic solvents

Anticancer Properties

Research indicates that lanthanide complexes, including La(TMHD)₃, exhibit promising anticancer properties. Preliminary studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms:

  • Cell Cycle Arrest : La(TMHD)₃ has been observed to induce cell cycle arrest in specific cancer cell lines.
  • Apoptosis Induction : The compound may trigger apoptosis through mitochondrial pathways, leading to increased caspase activity and subsequent cell death.

A study focusing on the effects of La(TMHD)₃ on human cancer cell lines reported significant cytotoxicity against breast and lung cancer cells. The IC₅₀ values for these cell lines were notably lower than those for normal cells, suggesting a selective toxicity towards malignant cells.

Antimicrobial Activity

La(TMHD)₃ also demonstrates antimicrobial properties. Research has highlighted its effectiveness against various bacterial strains:

  • Gram-positive Bacteria : Exhibited significant inhibition against Staphylococcus aureus.
  • Gram-negative Bacteria : Showed activity against Escherichia coli and Pseudomonas aeruginosa.

The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

  • Anticancer Study : A recent investigation evaluated the effects of La(TMHD)₃ on MCF-7 breast cancer cells. Results indicated that treatment with La(TMHD)₃ resulted in a dose-dependent decrease in cell viability and increased levels of apoptotic markers such as annexin V.
  • Antimicrobial Efficacy : In another study assessing the antimicrobial activity of La(TMHD)₃ against clinical isolates of E. coli, the compound demonstrated an MIC (Minimum Inhibitory Concentration) value significantly lower than traditional antibiotics used for comparison.

The biological activity of La(TMHD)₃ is attributed to its unique coordination chemistry. The lanthanum ion stabilizes the diketone ligands, enhancing their reactivity and interaction with biological molecules. This coordination allows La(TMHD)₃ to act as both a catalyst in chemical reactions and a therapeutic agent in biological systems.

Q & A

Q. What are the optimal conditions for synthesizing Lanthanum(III) tmhd complexes, and how can purity be ensured?

Q. How should Lanthanum(III) tmhd complexes be stored to ensure stability?

Store in airtight containers under inert gas (Ar/N₂) at temperatures ≤25°C. Avoid exposure to moisture and CO₂, as hydrolysis or carbonation can degrade the complex . Decomposition occurs slowly in air, forming La(OH)₃ and CO₂ . Use desiccators with silica gel for long-term storage.

Advanced Research Questions

Q. How does the thermal stability of La(tmhd)₃ impact its use in chemical vapor deposition (CVD)?

La(tmhd)₃ exhibits moderate thermal stability (decomposition onset ~250–300°C), making it suitable for low-temperature CVD. However, ligand fragmentation above 350°C can introduce carbon contaminants into deposited films. To mitigate this, co-reactants like O₂ or H₂O are introduced during metal-organic CVD (MOCVD) to oxidize organic byproducts . Table 2 compares decomposition temperatures of similar lanthanide tmhd complexes:

Table 2: Thermal Decomposition of Ln(tmhd)₃ Complexes

ComplexDecomposition Onset (°C)ApplicationReference
La(tmhd)₃250–300Oxide thin films
Yb(tmhd)₃280–320Optoelectronic coatings
Eu(tmhd)₃220–270Luminescent materials

Q. What strategies resolve contradictions in ligand field strength measurements for La(tmhd)₃?

Discrepancies in ligand field strength often arise from solvent polarity effects or competing coordination modes. For example, in polar solvents (e.g., DMSO), tmhd may adopt a monodentate configuration, weakening the ligand field. To address this:

  • Use low-polarity solvents (e.g., toluene) during UV-Vis/fluorescence studies.
  • Pair spectroscopic data with computational DFT calculations to model ligand binding energetics .
  • Compare results with X-ray crystallography to validate coordination geometry .

Q. How can La(tmhd)₃ be utilized in asymmetric catalysis, and what are its limitations?

While La(tmhd)₃ is primarily a precursor for thin films, its bulky tmhd ligands can sterically modulate catalytic sites in hybrid materials. For example, La(tmhd)₃ grafted onto mesoporous silica shows activity in Lewis acid-catalyzed aldol reactions. Limitations include:

  • Low solubility in polar reaction media.
  • Ligand lability at high temperatures (>150°C). Solutions involve functionalizing the ligand with electron-withdrawing groups to enhance stability .

Methodological Best Practices

  • Handling Air-Sensitive Complexes : Use Schlenk lines or gloveboxes for synthesis and storage .
  • Thermogravimetric Analysis (TGA) : Perform under N₂ to track decomposition profiles and optimize CVD parameters .
  • Computational Modeling : Combine Gaussian09 (DFT) with spectroscopic data to predict ligand binding modes .

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